2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is often carried out under mild conditions and can be catalyzed by transition metals or through metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of micro-flow technology has been reported to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation can be used to introduce functional groups onto the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve mild temperatures and pressures to maintain the integrity of the imidazo[1,2-a]pyridine core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,2-a]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism by which 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, some derivatives have been shown to inhibit the MARK4 protein, which plays a role in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridinones: These compounds share a similar core structure but differ in the presence of a carbonyl group at the 2-position.
Imidazo[1,2-a]pyrazines: These compounds have a nitrogen atom in place of the carbon at the 3-position of the pyridine ring.
Uniqueness
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability. This makes it a valuable scaffold for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C15H11F3N2O |
---|---|
Molekulargewicht |
292.26 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-13-7-3-2-5-10(13)12-9-20-8-4-6-11(14(20)19-12)15(16,17)18/h2-9H,1H3 |
InChI-Schlüssel |
JWQNIFMIQDSSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.